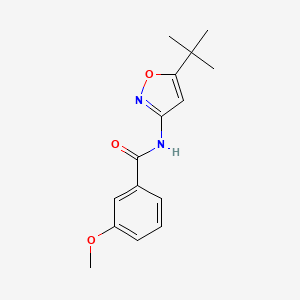
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide, also known as SBI-425, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising areas of research has been its use in the treatment of inflammatory bowel disease (IBD). Studies have shown that N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in the gut, making it a potential treatment option for IBD.
In addition to its use in IBD, N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide has also been studied for its potential role in the treatment of other diseases such as cancer, diabetes, and neurodegenerative disorders. Its ability to modulate various signaling pathways and cellular processes makes it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide involves the inhibition of a protein called cyclic GMP-AMP synthase (cGAS). This protein plays a key role in the immune response by detecting the presence of foreign DNA in the cell. When cGAS is activated, it produces a molecule called cyclic GMP-AMP (cGAMP), which in turn activates the immune response.
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide binds to cGAS and prevents it from producing cGAMP, thereby inhibiting the immune response. This mechanism of action has been shown to be effective in reducing inflammation in various disease conditions.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide has been found to have a wide range of biochemical and physiological effects. In addition to its role in modulating the immune response, it has also been shown to affect various signaling pathways and cellular processes.
One of the most notable effects of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide is its ability to inhibit the production of pro-inflammatory cytokines. This has been demonstrated in various in vitro and in vivo studies, making it a potential treatment option for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide in lab experiments is its specificity for cGAS. This allows researchers to study the role of cGAS in various disease conditions and to develop new drugs that target this protein.
However, one of the limitations of using N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide is its relatively low solubility in water. This can make it difficult to administer in vivo and may require the use of specialized delivery systems.
Orientations Futures
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide. One area of focus is the development of new drug candidates based on the structure of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide. This could involve modifying the chemical structure of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide to improve its solubility, potency, and selectivity.
Another area of research is the identification of new disease conditions that could be treated with N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide. This could involve screening for the expression of cGAS in various tissues and identifying disease conditions where cGAS plays a key role.
Overall, N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide has shown great promise as a potential therapeutic agent for various disease conditions. Its ability to modulate the immune response and affect various signaling pathways makes it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to develop new drug candidates based on its structure.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide is a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the preparation of the intermediate compound 5-tert-butyl-3-isoxazolecarboxylic acid, which is then reacted with 3-methoxybenzoyl chloride to form the final product. The overall yield of this synthesis method is around 40%, making it a relatively efficient process.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)12-9-13(17-20-12)16-14(18)10-6-5-7-11(8-10)19-4/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVRGYMMQHVJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B4989181.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)
![N-[(5-chloro-2-thienyl)methyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4989201.png)
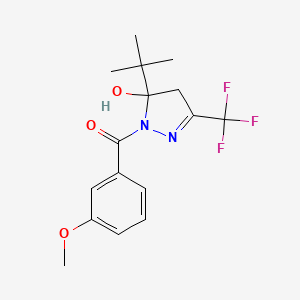
![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
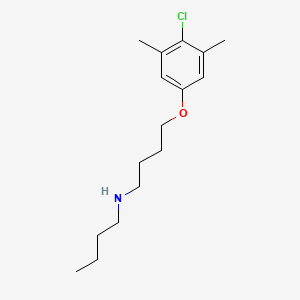
![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
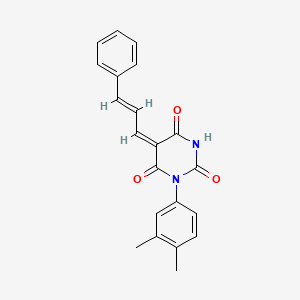
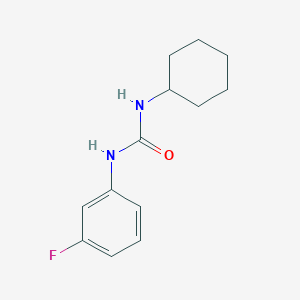
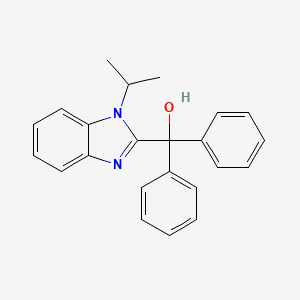
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)